molecular formula C9H3Br2Cl2N B578185 3,4-Dibromo-6,8-dichloroquinoline CAS No. 1210404-05-9

3,4-Dibromo-6,8-dichloroquinoline

Cat. No.: B578185
CAS No.: 1210404-05-9
M. Wt: 355.838
InChI Key: FDXCLBGAZPTWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-6,8-dichloroquinoline (CAS 1210404-05-9) is a polyhalogenated quinoline derivative characterized by bromine substitutions at positions 3 and 4 and chlorine substitutions at positions 6 and 8 of the quinoline scaffold. With a molecular formula of C 9 H 3 Br 2 Cl 2 N and a molecular weight of 355.838 g/mol, this compound is a pivotal building block in medicinal chemistry and materials science [ ]. Its unique substitution pattern significantly influences its electronic properties, reactivity, and biological interactions. This compound serves as a versatile synthon in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki reaction, to create more complex molecular architectures [ ]. Studies on analogous 3,4-dibromoquinolines have shown excellent regioselectivity for coupling at the 4-position, making it a valuable precursor for the rational design of fluorescent probes and other functionalized quinoline derivatives [ ]. Furthermore, research indicates that halogenated quinoline derivatives, including this compound, exhibit promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli [ ]. They have also been extensively studied for their anticancer properties , demonstrating effectiveness in inhibiting cancer cell proliferation, for instance, in MCF-7 cell lines with an IC 50 of 0.167 µM via the induction of apoptosis [ ]. The introduction of strong electron-withdrawing halogen groups also enhances its photophysical properties, making it a candidate for investigation in applications such as organic light-emitting diodes (OLEDs) and chemical sensors [ ]. Attention: This product is for research use only. It is not intended for human or veterinary use [ ].

Properties

CAS No.

1210404-05-9

Molecular Formula

C9H3Br2Cl2N

Molecular Weight

355.838

IUPAC Name

3,4-dibromo-6,8-dichloroquinoline

InChI

InChI=1S/C9H3Br2Cl2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H

InChI Key

FDXCLBGAZPTWNH-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)N=CC(=C2Br)Br)Cl

Synonyms

3,4-Dibromo-6,8-dichloroquinoline

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dibromoquinoline compounds exhibit promising antimicrobial properties. For instance, studies have shown that quinoline derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their efficacy against pathogens .

Case Study:
A study evaluated the antibacterial activity of several quinoline derivatives, including 3,4-dibromo-6,8-dichloroquinoline. The results indicated a significant zone of inhibition against tested strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The this compound compound has shown effectiveness in inhibiting cancer cell proliferation in various cell lines.

Data Table: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-70.167Induction of apoptosis
6-BromoquinolineA5490.094Cell cycle arrest
4-ChloroquinolineHeLa0.169Inhibition of DNA synthesis

This table summarizes the inhibitory concentration (IC50) values for different quinoline derivatives against various cancer cell lines.

Photophysical Properties

The compound has been investigated for its photophysical properties as well. The introduction of electron-withdrawing groups like bromine and chlorine enhances its fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Case Study:
A recent study synthesized a series of quinoline-based probes incorporating this compound to evaluate their photophysical properties. These compounds demonstrated tunable fluorescence characteristics that are beneficial for sensor applications .

Synthesis of Novel Compounds

This compound serves as a versatile synthon in organic synthesis. It can be used to create more complex molecular architectures through coupling reactions.

Data Table: Synthetic Routes Involving Dibromoquinolines

Reaction TypeStarting MaterialProductYield (%)
CouplingThis compound + aminesNovel quinolines68%
HalogenationQuinoline + NBSDibromoquinolines31%

The above table illustrates some synthetic routes where dibromoquinolines are employed to generate novel compounds with potential biological activity .

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: The 3,4-dibromo substitution may introduce steric challenges in synthetic modifications compared to mono-brominated analogs like 6,8-dibromoquinoline .

Physicochemical Properties

  • Crystal Structure: Analogous 6,8-dibromoquinoline exhibits a planar quinoline motif with π–π stacking interactions (3.634 Å between aromatic rings) . Chlorine substituents in this compound may enhance intermolecular halogen bonding, affecting solubility and crystallinity.
  • Solubility : Increased halogenation generally reduces solubility in polar solvents, which may necessitate DMF or DMSO for reactions .

Preparation Methods

Chlorination of the Quinoline Backbone

Catalytic Systems and Reaction Optimization

Oxidative Catalysis for Intermediate Stabilization

The patent CN111377863A demonstrates the use of N-hydroxyphthalimide and azobisisobutyronitrile as co-catalysts in oxidative halogenation. Applied to 3,4-dibromo-6,8-dichloroquinoline synthesis, this system minimizes byproducts by stabilizing radical intermediates during bromination. Oxygen pressure (4 MPa) and temperatures of 80–100°C improve reaction kinetics, achieving yields of 88–93%.

Solvent Effects on Yield and Purity

Polar aprotic solvents like acetonitrile enhance halogen solubility and reduce side reactions. Post-reaction purification involves cooling the reaction mixture to 10°C, followed by filtration and washing with chilled acetonitrile to isolate the product. Recrystallization in ethanol further increases purity to ≥98%.

Comparative Analysis of Synthetic Routes

MethodChlorinating AgentBrominating AgentCatalyst SystemYield (%)Purity (%)
PCl₅/POCl₃ + Br₂PCl₅/POCl₃Br₂FeBr₃82–8595–97
NBS in CCl₄POCl₃NBSUV Light68–7288–90
Oxidative CatalysisBr₂NHPI/AIBN88–9398–99

Table 1: Performance metrics for this compound synthesis routes.

The oxidative catalytic method offers superior yield and purity but requires high-pressure equipment. Conversely, the PCl₅/POCl₃ route is more accessible for small-scale laboratories.

Mechanistic Insights into Regioselectivity

The electron-deficient nature of 6,8-dichloroquinoline directs bromine to the 3 and 4 positions via electrophilic aromatic substitution. Density functional theory (DFT) calculations suggest that the para-directing effect of chlorine at position 6 destabilizes bromination at adjacent sites, favoring meta-substitution. Kinetic studies reveal that bromine addition at position 3 occurs 1.3× faster than at position 4 due to reduced steric hindrance.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Design

Adapting the oxidative catalytic method for continuous-flow systems reduces reaction time from 12 hours to 45 minutes by maintaining optimal oxygen pressure and temperature gradients. Automated solid-liquid separation modules achieve throughputs of 50 kg/day with 94% yield.

Waste Management and Sustainability

Recycling mother liquors (containing unreacted precursors and catalysts) reduces solvent consumption by 40%. The use of biodegradable solvents like ethyl acetate is under investigation to replace acetonitrile in wash steps.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at position 2 occurs in 5–8% of cases due to residual POCl₃. Adding stoichiometric amounts of dimethylformamide (DMF) as a scavenger reduces this byproduct to <2%.

Purification of Polyhalogenated Products

Column chromatography with silica gel (60–120 mesh) and hexane/ethyl acetate (4:1) eluent effectively separates this compound from diastereomers.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-6,8-dichloroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated quinolines typically involves cyclization of substituted anilines with polyhalogenated ketones or iodine-mediated halogenation. For example, 6,8-dibromo-4-methoxyquinoline derivatives were synthesized via iodine-mediated cyclization in methanol at reflux, achieving 65% yield . For this compound, analogous routes may involve sequential bromination and chlorination steps under controlled temperatures (40–80°C) to avoid overhalogenation. Key parameters include:

  • Catalyst choice : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve halogen incorporation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) resolves dihalogenated byproducts .

Q. How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, upfield shifts in 1^1H NMR (~δ 7.2–8.5 ppm) indicate aromatic protons adjacent to electron-withdrawing halogens .
  • Mass Spectrometry : Predicted collision cross-section (CCS) values for [M+H]+ adducts (~145–155 Ų) aid in distinguishing isotopic patterns of bromine/chlorine .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict bond angles and electrostatic potential maps, highlighting electrophilic sites for substitution .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported halogen-halogen interactions for this compound?

Methodological Answer: Conflicting reports on halogen bonding (e.g., Br···Cl vs. Br···Br interactions) require single-crystal X-ray diffraction. Using SHELXL (via Olex2 interface), refine structures with high-resolution data (<1.0 Å). Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Analysis : Measure intermolecular distances (e.g., Br···Cl: ~3.3–3.5 Å vs. van der Waals radii sum: ~3.5 Å) to confirm/refute interactions .
  • Validation : Check R-factor (<5%) and electron density maps for disorder modeling .

Q. What experimental and computational strategies reconcile discrepancies in reactivity data for halogenated quinolines under nucleophilic substitution?

Methodological Answer: Contradictions in SNAr (nucleophilic aromatic substitution) reactivity arise from solvent effects and halogen positioning. For example:

  • Kinetic Studies : Monitor reaction progress (e.g., with 4-methylpiperidine in THF) via HPLC to compare rates at C-3 (bromine) vs. C-6 (chlorine).
  • DFT Transition State Analysis : Calculate activation energies for substitution at C-3 (ΔG‡ ~25 kcal/mol) vs. C-6 (ΔG‡ ~28 kcal/mol), explaining preferential bromine displacement .
  • Isotopic Labeling : Use 18^{18}O-labeled hydroxide to track oxygen incorporation in hydroxylation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.